(4S)-4-amino-1-methyl-L-proline
Overview
Description
(4S)-4-amino-1-methyl-L-proline, also known as (4S)-4-amino-1-methyl-pyrrolidine-2-carboxylic acid, is an important amino acid derivative with many potential applications in the medical, scientific, and industrial fields. It is a derivative of L-proline, a naturally occurring amino acid found in proteins, and is synthesized in a laboratory setting. It is a versatile compound with many potential uses, including as a pharmaceutical intermediate, a chiral catalyst, and a building block for the synthesis of other compounds. In
Scientific Research Applications
Properties and Metabolism
- Unique Role in Protein Structure: L-Proline and its analogues play a crucial role in the folding and structure of proteins. The development of synthetic proline analogues has enabled detailed studies of cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells (Bach & Takagi, 2013).
Applications in Fundamental Research and Industry
- Microbial Production: Microorganisms resistant to L-Proline analogues have been engineered to overproduce L-Proline, showcasing the potential of these analogues in industrial applications and fundamental research (Bach & Takagi, 2013).
- Biophysical Property Tuning: Proline analogues are utilized for modifying the biological, pharmaceutical, or physicochemical properties of peptides, demonstrating their versatility in the design of new compounds with enhanced properties (Crespo et al., 2002).
Discovery of New Bioactive Compounds
- Guided Natural Product Discovery: The presence of specific biosynthetic genes related to proline analogues in cyanobacteria has been used to discover new bioactive compounds, highlighting the value of proline derivatives in uncovering previously unknown nonribosomal peptides (Liu et al., 2014).
Modification of Protein Properties
- Protein Stability and Folding: The introduction of fluorinated proline derivatives into proteins can significantly affect their stability, conformation, and folding behavior, providing a powerful tool for studying and engineering protein functions (Holzberger et al., 2012).
Metabolic Engineering
- Synthesis of Trans-4-Hydroxy-L-Proline: Recent advances in metabolic engineering have enabled the efficient production of trans-4-hydroxy-L-proline, an important amino acid for pharmaceutical applications, through microbial cell factories (Zhang et al., 2021).
properties
IUPAC Name |
(2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-4(7)2-5(8)6(9)10/h4-5H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMNOCJJWVAJCX-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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